molecular formula C9H21N3 B2966071 [2-(Piperazin-1-yl)ethyl](propan-2-yl)amine CAS No. 1307634-07-6

[2-(Piperazin-1-yl)ethyl](propan-2-yl)amine

Cat. No.: B2966071
CAS No.: 1307634-07-6
M. Wt: 171.288
InChI Key: ANQQOKIDSNGXBC-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)ethylamine is a secondary amine featuring a piperazine ring connected via an ethyl chain to a propan-2-yl (isopropyl) group. Its molecular formula is C₉H₂₀N₃ (MW: 170.28 g/mol). The ethyl linker provides flexibility, while the isopropyl group introduces steric bulk and moderate lipophilicity. This compound serves as a structural template for pharmacologically active amines, particularly in targeting neurotransmitter receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-piperazin-1-ylethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-9(2)11-5-8-12-6-3-10-4-7-12/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQQOKIDSNGXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)ethylamine typically involves the reaction of piperazine with isopropylamine. One common method is the nucleophilic substitution reaction where piperazine reacts with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of 2-(Piperazin-1-yl)ethylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Piperazin-1-yl)ethylamine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: N-oxides of 2-(Piperazin-1-yl)ethylamine.

    Reduction: Secondary amines with reduced nitrogen centers.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(Piperazin-1-yl)ethylamine, also known by its chemical formula C9H21N3, is an organic compound combining piperazine and isopropylamine functional groups. It is a derivative of piperazine, a heterocyclic amine, characterized by a piperazine ring and an isopropylamine moiety. This combination gives it unique chemical and biological properties, garnering attention for its potential applications in medicinal chemistry and pharmacology due to its structural attributes that may influence biological activity.

Scientific Applications
Due to its unique structure, 2-(Piperazin-1-yl)ethylamine has potential applications in several fields:

  • Pharmaceuticals Its properties make it a candidate for developing antidepressants and antipsychotic medications.
  • Research Chemicals The compound is used in various research applications .

Molecular Structure and Properties
The molecular structure of 2-(Piperazin-1-yl)ethylamine features a piperazine ring connected to an ethyl chain linked to an isopropylamine group. This arrangement influences the compound's reactivity and interaction with biological targets.

Key characteristics include:

  • Molecular Weight: Approximately 171.28 g/mol.
  • Bonds: 33 total bonds, 12 non-hydrogen bonds, and 4 rotatable bonds.
  • Ring: One six-membered ring.

Reactivity and Synthesis
2-(Piperazin-1-yl)ethylamine can undergo various chemical reactions under controlled conditions with specific reagents chosen based on the desired outcome. For instance, catalytic hydrogenation often employs palladium on carbon as a catalyst for effective reduction processes.

Synthesis:
Typically involves a nucleophilic substitution reaction, such as the reaction of piperazine with 2-chloroethylamine hydrochloride, often facilitated by a base like sodium hydroxide. This reaction is generally performed in an organic solvent like ethanol under reflux conditions, allowing effective formation of the desired product. Continuous flow processes and catalysts are often employed to maximize efficiency and yield in industrial production.

Mechanism of Action and Biological Activity
The mechanism of action for 2-(Piperazin-1-yl)ethylamine depends on its molecular-level interactions with biological targets. Its structural components suggest potential activity at neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. The presence of both piperazine and isopropylamine groups may enhance binding affinity and selectivity towards these receptors, influencing various physiological responses. Compounds containing piperazine are known for their diverse pharmacological activities. Studies utilizing quantitative structure-activity relationship (QSAR) models have shown that modifications to the piperazine structure can significantly alter biological activity, allowing for targeted drug design.

Table of related compounds

Compound NameStructure/FeaturesUnique Properties
1-(4-Piperidinyl)-propan-2-aminesContains a piperidine ringOften used as analgesics
1-(4-Morpholinyl)-propan-2-aminesFeatures a morpholine ringKnown for anti-anxiety effects
4-(3-Pyridinyl)-piperazineIncorporates a pyridine moietyExhibits selective serotonin reuptake inhibition
N,N-Diethyl-piperazineContains two ethyl groups on nitrogenUsed in various industrial applications

Physicochemical Properties

  • Solubility: Exhibits solubility in polar solvents due to its amine functionalities.
  • Basicity: As an amine derivative, it exhibits basicity due to the presence of nitrogen atoms, allowing it to participate in acid-base reactions and form salts with acids.
    *Non-ionic organic buffering agent used in cell cultures with pH range 6-8.5 .

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The isopropylamine group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues

1-(4-Methylpiperazin-1-yl)propan-2-amine
  • Molecular Formula : C₈H₁₉N₃ (MW: 157.26 g/mol).
  • Key Features : A methyl group replaces one hydrogen on the piperazine ring.
  • However, reduced steric bulk compared to the isopropyl group in the target compound may alter receptor binding kinetics .
S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
  • Molecular Features : A bulky indan-dioxin substituent on the piperazine.
  • Biological Activity : Potent dopamine D4 receptor antagonist (Ki = 2.4 nM) with >100-fold selectivity over D2/D3 receptors. The rigid aromatic system enables precise docking into the D4 receptor’s hydrophobic pocket .
L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine)
  • Molecular Formula : C₁₆H₁₄ClN₅ (MW: 319.77 g/mol).
  • Key Substituents : Chlorophenyl and pyrrolopyridine groups.
  • Biological Activity : Selective D4 antagonist (Ki = 2.5 nM). The chlorophenyl group enhances affinity via halogen bonding, while the pyrrolopyridine moiety contributes to π-π stacking .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Molecular Formula MW (g/mol) Key Substituents Receptor Affinity (Ki, nM)
[Target Compound] C₉H₂₀N₃ 170.28 Piperazine, ethyl, isopropyl Not reported (hypothetical)
1-(4-Methylpiperazin-1-yl)propan-2-amine C₈H₁₉N₃ 157.26 Piperazine, methyl, isopropyl Not reported
S 18126 C₂₃H₂₇N₃O₂ 393.48 Piperazine, indan, dioxin D4: 2.4; D2: 738; D3: 2840
L 745,870 C₁₆H₁₄ClN₅ 319.77 Piperazine, chlorophenyl D4: 2.5; D2: 905; D3: >3000
Raclopride C₁₅H₂₂ClN₃O₂ 323.81 Piperazine, benzamide D2: 1.1; D3: 1.4
Receptor Selectivity
  • Target Compound : The isopropyl group’s steric bulk may limit access to tight receptor pockets (e.g., D2/D3), favoring interactions with less sterically constrained targets, such as adrenergic or serotonin receptors.
  • S 18126 and L 745,870 : Aromatic substituents (dioxin, chlorophenyl) drive D4 selectivity by fitting into hydrophobic subpockets absent in D2/D3 receptors .
Lipophilicity and Bioavailability
  • However, its MW (170.28) is lower than S 18126 (393.48), suggesting favorable pharmacokinetics .

Functional Implications

  • Target Compound : The absence of aromatic groups may reduce off-target binding to dopamine receptors but could confer affinity for trace amine-associated receptors (TAARs).
  • Clinical Relevance : Compounds like S 18126 and L 745,870 highlight the importance of aromaticity in D4 antagonism, suggesting the target compound may require structural optimization for similar applications .

Biological Activity

2-(Piperazin-1-yl)ethylamine, also known as N-[2-(1-piperazinyl)ethyl]-2-propanamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

  • IUPAC Name : N-[2-(1-piperazinyl)ethyl]-2-propanamine
  • Molecular Formula : C9H21N3
  • Molecular Weight : 171.29 g/mol
  • Purity : ≥ 95% .

Synthesis

The synthesis of 2-(Piperazin-1-yl)ethylamine typically involves the reaction of piperazine with appropriate alkylating agents. Various synthetic routes have been explored to enhance yield and purity, with methods often utilizing intermediates derived from piperazine and alkyl amines.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to piperazine derivatives. For instance, a series of piperazine-based compounds demonstrated significant efficacy against human breast cancer cells, showing IC50 values comparable to established chemotherapeutics like Olaparib . The mechanism of action appears to involve inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms.

Antimicrobial Activity

Piperazine derivatives have been investigated for their antimicrobial properties. A study reported that certain piperazine-based compounds exhibited notable antibacterial activity against various strains, suggesting that modifications to the piperazine structure can enhance efficacy . The activity was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Neuropharmacological Effects

Research indicates that compounds containing a piperazine moiety may influence neurotransmitter systems. For example, derivatives have shown promise as potential anxiolytics and antidepressants by modulating serotonin and dopamine receptors. This is particularly relevant given the structural similarities between these compounds and known psychoactive substances.

Case Study 1: Antitumor Efficacy

In a controlled study, a newly synthesized piperazine derivative was tested against breast cancer cell lines. The compound exhibited an IC50 value of 18 μM, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Activity Assessment

A series of piperazine derivatives were evaluated for their antibacterial activity using standard disk diffusion methods. Results indicated that one derivative displayed significant inhibition zones against Gram-positive bacteria, suggesting its potential application in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity Type Effect IC50/Other Metrics Reference
AntitumorInhibition of breast cancer cells18 μM
AntimicrobialSignificant antibacterial activityNot specified
NeuropharmacologicalModulation of serotonin receptorsNot specifiedGeneral findings

Q & A

Q. What are the common synthetic routes for 2-(Piperazin-1-yl)ethylamine, and what reaction conditions optimize yield?

Methodological Answer: A typical synthesis involves coupling piperazine derivatives with halogenated amines. For example:

  • Step 1: React piperazine with 2-bromoethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 18 h) to form the intermediate 2-(piperazin-1-yl)ethylamine .
  • Step 2: Introduce the isopropyl group via alkylation using isopropyl bromide or reductive amination. Sodium hydride (NaH) in acetonitrile at 50°C for 4 h is effective .
    Optimization Tips:
  • Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Monitor reaction progress via TLC or LC-MS to avoid over-alkylation .

Q. How can the purity and structural identity of 2-(Piperazin-1-yl)ethylamine be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Look for characteristic piperazine proton signals at δ 2.5–3.0 ppm (N–CH₂–CH₂–N) and isopropyl methyl groups at δ 1.0–1.2 ppm .
    • ¹³C NMR: Piperazine carbons appear at 45–56 ppm; isopropyl carbons at 20–25 ppm .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a water/acetonitrile gradient (90:10 to 50:50) to assess purity (>95%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Biological Probes: Acts as a precursor for dopamine receptor antagonists (e.g., S 18126 derivatives) targeting neurological disorders .
  • HIV-1 TAR RNA Binders: Functionalized naphthyridone derivatives of this compound show inhibitory activity against viral RNA .
  • Pressor Agents: Modifications to the piperazine core enhance cardiovascular activity in preclinical models .

Advanced Research Questions

Q. How can conflicting NMR data for piperazine-containing compounds be resolved during structural elucidation?

Methodological Answer:

  • Dynamic Effects: Piperazine rings exhibit chair-chair flipping, causing signal broadening. Use low-temperature NMR (e.g., 233 K) to "freeze" conformers and split signals .
  • 2D NMR Techniques: Employ HSQC and HMBC to correlate protons with carbons and confirm connectivity. For example, HMBC correlations between NH protons (δ 6.5–7.5 ppm) and adjacent carbons resolve ambiguities .

Q. What strategies mitigate byproduct formation during the alkylation of piperazine intermediates?

Methodological Answer:

  • Selective Protection: Boc-protect the secondary amine in piperazine before alkylation, then deprotect with TFA post-reaction to minimize cross-alkylation .
  • Solvent Optimization: Replace DMF with THF/water mixtures to reduce nucleophilic competition from the solvent .
  • Stoichiometric Control: Use a 1:1 molar ratio of piperazine to alkylating agent to prevent di-alkylation .

Q. How can computational methods predict the pharmacokinetic properties of derivatives of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use tools like GROMACS to model blood-brain barrier penetration. Parameters include logP (target: 2–3) and polar surface area (<90 Ų) .
  • ADMET Prediction: Software like SwissADME calculates bioavailability scores and CYP450 interactions. For example, derivatives with logS > -4 are prioritized for solubility .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethanol/water (7:3). Use SHELXL for refinement, applying TWIN/BASF commands to address potential twinning .
  • Data Collection: Optimize resolution (<1.0 Å) with synchrotron radiation (λ = 0.7–1.0 Å) to resolve light atoms (N, C) .

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